4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol
CAS No.: 925006-40-2
Cat. No.: VC13358634
Molecular Formula: C16H13NOS2
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 925006-40-2 |
|---|---|
| Molecular Formula | C16H13NOS2 |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | 4-[4-(4-methylsulfanylphenyl)-1,3-thiazol-2-yl]phenol |
| Standard InChI | InChI=1S/C16H13NOS2/c1-19-14-8-4-11(5-9-14)15-10-20-16(17-15)12-2-6-13(18)7-3-12/h2-10,18H,1H3 |
| Standard InChI Key | KOUWFKOTQZDBLE-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O |
| Canonical SMILES | CSC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol features a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) linked to two aromatic rings: a para-methylthio-substituted phenyl group and a phenol moiety. The thiazole ring contributes to the molecule’s planar geometry, while the methylthio (-SMe) and hydroxyl (-OH) groups introduce polarity and hydrogen-bonding capabilities.
Molecular Formula: C₁₆H₁₂N₂OS₂
Molecular Weight: 324.41 g/mol
Key Functional Groups:
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Thiazole ring (C₃H₃NS)
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Phenolic hydroxyl (-OH)
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Methylthio (-SMe) substituent
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the compound’s structure:
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 7.32 (s, 1H, thiazole-H), 6.95 (d, J = 8.8 Hz, 2H, phenolic-H), 6.82 (d, J = 8.8 Hz, 2H, phenolic-H), 2.55 (s, 3H, -SMe).
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol typically involves multi-step reactions (Figure 1):
Step 1: Formation of 4-Methylthioacetophenone
Thioanisole reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 4-methylthioacetophenone. Optimal conditions include a 1:1.1–3 molar ratio of thioanisole to catalyst and a reaction temperature of 0–30°C .
Step 2: Cyclization to Thiazole Intermediate
4-Methylthioacetophenone undergoes condensation with thiourea or thioamides in acidic media to form the thiazole core. For example, reaction with benzamide derivatives in tetrahydrofuran (THF) at 50–70°C produces 1-(4-methylthiophenyl)-3-phenyl-1,3-dione .
Step 3: Functionalization with Phenolic Group
The final step involves coupling the thiazole intermediate with a phenol derivative via Ullmann or Suzuki-Miyaura cross-coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) and copper(I) iodide are commonly used, with yields optimized at 60–80°C in dimethylformamide (DMF).
| Parameter | Value |
|---|---|
| Reaction Temperature | 50–70°C |
| Catalyst | Pd(PPh₃)₄, CuI |
| Solvent | DMF, THF |
| Purity (HPLC) | ≥98% |
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, methanol) but limited aqueous solubility (1.2 mg/mL at 25°C). Its melting point (mp) and stability are critical for storage and formulation:
| Property | Value |
|---|---|
| Melting Point | 178–180°C |
| LogP (Octanol-Water) | 3.2 ± 0.2 |
| Solubility in DMSO | 25 mg/mL |
| Stability | Stable at RT (24 months) |
Spectroscopic and Chromatographic Data
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UV-Vis (MeOH): λₘₐₓ = 275 nm (ε = 12,500 L·mol⁻¹·cm⁻¹).
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HPLC Retention Time: 8.2 min (C18 column, acetonitrile:water = 70:30) .
Pharmacological Applications
α₂C-Adrenoceptor Antagonism
In vivo positron emission tomography (PET) studies demonstrate that radiolabeled analogs of 4-(4-(4-(Methylthio)phenyl)thiazol-2-yl)phenol exhibit selective binding to α₂C-adrenoceptors in rodent brains. At a dose of 1 mg/kg, the compound achieves 65% receptor occupancy, suggesting potential for treating neurological disorders .
Hepatoprotective Effects
A 2018 study evaluated the compound’s efficacy in a rat model of non-alcoholic fatty liver disease (NAFLD). Daily oral administration (10 mg/kg) for 8 weeks reduced hepatic triglyceride levels by 40% and attenuated inflammatory markers (TNF-α: ↓35%, IL-6: ↓28%) .
| Parameter | Control Group | Treated Group | p-value |
|---|---|---|---|
| Liver Weight/Body | 4.2 ± 0.3 | 3.1 ± 0.2 | <0.01 |
| Serum ALT (U/L) | 85 ± 12 | 48 ± 8 | <0.001 |
Mechanism of Action
Molecular Interactions
The thiazole ring facilitates π-π stacking with aromatic residues in protein binding pockets, while the phenolic hydroxyl group forms hydrogen bonds with serine or tyrosine residues. Molecular docking simulations indicate a binding affinity (Kd) of 12 nM for α₂C-adrenoceptors .
Metabolic Pathways
In vitro hepatic microsomal studies reveal cytochrome P450 (CYP3A4)-mediated oxidation of the methylthio group to a sulfoxide metabolite. Glucuronidation at the phenolic hydroxyl group accounts for 70% of urinary excretion.
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